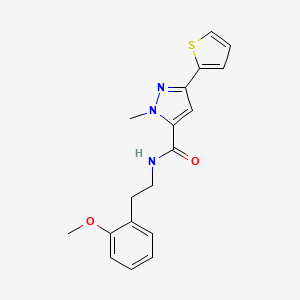

![molecular formula C15H17NO5 B2613901 Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate CAS No. 2408974-82-1](/img/structure/B2613901.png)

Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

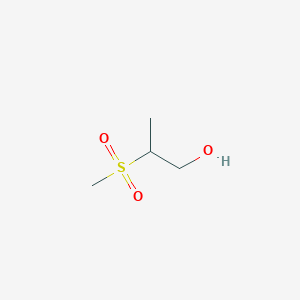

“Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate” is a chemical compound with the molecular formula C15H17NO5 . It has a molecular weight of 291.3 . The compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

The synthesis of similar pyrrole derivatives has been reported in the literature . For instance, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate was prepared by thermolysis of the corresponding methyl 2-azido-3-(3-furyl)propenoate . 6-Methyl and 6-benzyl derivatives were obtained using phase-transfer catalysis conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c17-9-15-8-16(6-12(15)13(18)21-10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate” are not available, reactions at the benzylic position are common in organic chemistry . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .

Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 291.3 .

Scientific Research Applications

Synthesis and Intermediates The compound is an intermediate in the synthesis of pyrroles, which are crucial for creating porphyrins and related compounds. This synthesis typically involves base-catalyzed condensation, highlighting the compound's role in organic synthesis and the broader implications for chemical manufacturing and medicinal chemistry (Lash, Bellettini, Bastian, & Couch, 1994).

Functional Materials Development A study outlines a method for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, further cyclized to yield pyrrole-fused poly-heterocyclic compounds. This process demonstrates the compound's utility in creating drugs, food flavors, and functional materials, showcasing its versatility in chemical synthesis and material science (Adhikary, Kwon, Chung, & Koo, 2015).

Polymer and Material Science The compound finds application in the design and synthesis of hydrophilic aliphatic polyesters, highlighting its role in the development of new materials with potential applications in biodegradable plastics, drug delivery systems, and more. This research underscores the importance of such compounds in advancing polymer chemistry and material sciences (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Chemical Synthesis Innovation Another study highlights the synthesis of benzyl (6S)-1,3-dichloro-4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrazine-6-carboxylic ester, a peptidomimetic derivative, showcasing the compound's relevance in producing conformationally constrained derivatives for peptidomimetic research. This underlines its utility in medicinal chemistry and drug design (Gloanec, Hervé, Brémand, Lecouvé, Breard, & Nanteuil, 2002).

Mechanism of Action

Target of Action

Compounds with a pyrrole ring, such as this one, often interact with various enzymes and receptors in the body. The exact target would depend on the specific functional groups attached to the pyrrole ring .

Mode of Action

The interaction between the compound and its target could involve various types of chemical bonding, including covalent bonding, hydrogen bonding, and van der Waals interactions . The specific mode of action would depend on the exact structure of the compound and its target.

Biochemical Pathways

Pyrrole-containing compounds can affect a wide range of biochemical pathways. For example, they might inhibit or activate certain enzymes, thereby affecting the metabolic pathways those enzymes are involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups can affect the compound’s solubility, which in turn can affect its absorption and distribution .

Action Environment

Environmental factors such as pH and temperature can affect the action, efficacy, and stability of a compound. For example, certain compounds might be more stable and effective at certain pH levels .

properties

IUPAC Name |

benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-9-15-8-16(6-12(15)13(18)21-10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXZYESOXJNXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(=O)OCC2(CN1C(=O)OCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{2-[(3-nitrophenyl)amino]ethyl}carbamate](/img/structure/B2613819.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2613830.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)